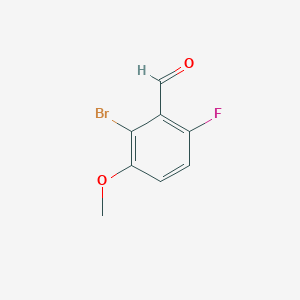

2-Bromo-6-fluoro-3-methoxybenzaldehyde

描述

BenchChem offers high-quality 2-Bromo-6-fluoro-3-methoxybenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-6-fluoro-3-methoxybenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

2-bromo-6-fluoro-3-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO2/c1-12-7-3-2-6(10)5(4-11)8(7)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJXBFVPVUAXWKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)F)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Introduction: A Keystone Building Block in Modern Medicinal Chemistry

An In-Depth Technical Guide to 2-Bromo-6-fluoro-3-methoxybenzaldehyde (CAS 154650-22-3)

2-Bromo-6-fluoro-3-methoxybenzaldehyde is a highly functionalized aromatic aldehyde that has emerged as a critical building block for researchers in drug discovery and materials science. Its strategic arrangement of four distinct functional groups—an aldehyde, a methoxy ether, a bromine atom, and a fluorine atom—on a benzene ring provides a rich platform for complex molecular architecture. The aldehyde serves as a versatile handle for a multitude of transformations, while the halogen atoms are primed for participation in modern cross-coupling reactions. The electronic push-pull nature of the electron-donating methoxy group and the electron-withdrawing halogens creates a unique reactivity profile. This guide offers a senior application scientist's perspective on the synthesis, reactivity, and application of this valuable intermediate, with a focus on the causal reasoning behind its synthetic utility. It is particularly relevant in the synthesis of heterocyclic scaffolds for pharmacologically active agents, including novel ligands for challenging biological targets like the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1]

Physicochemical and Structural Properties

A precise understanding of a compound's physical and chemical properties is fundamental to its effective use in synthesis. The key properties of 2-Bromo-6-fluoro-3-methoxybenzaldehyde are summarized below for quick reference.

| Property | Value | Reference(s) |

| CAS Number | 154650-22-3 | [2][3][4] |

| Molecular Formula | C₈H₆BrFO₂ | [2][3][5] |

| Molecular Weight | 233.03 g/mol | [5] |

| Appearance | White to yellow solid | |

| IUPAC Name | 2-bromo-6-fluoro-3-methoxybenzaldehyde | [5] |

| SMILES | COc1c(Br)c(C=O)c(F)cc1 | [3] |

| InChI Key | KJXBFVPVUAXWKZ-UHFFFAOYSA-N | [6] |

Strategic Synthesis: A Protocol Grounded in Mechanistic Principles

The synthesis of polysubstituted aromatic compounds requires careful strategic planning to control regioselectivity. A common and effective route to 2-Bromo-6-fluoro-3-methoxybenzaldehyde involves the electrophilic bromination of its precursor, 2-fluoro-3-methoxybenzaldehyde.

Diagram: Synthetic Pathway via Electrophilic Bromination

Caption: Regioselective bromination of 2-fluoro-3-methoxybenzaldehyde.

Expert Rationale and Protocol

The choice of N-Bromosuccinimide (NBS) as the brominating agent is deliberate. Unlike harsher reagents such as molecular bromine (Br₂), NBS provides a low, steady concentration of electrophilic bromine, which minimizes the risk of over-bromination and undesirable side reactions.[7] The regiochemical outcome is dictated by the directing effects of the existing substituents. The methoxy group is a powerful ortho-, para-director and activator, while the aldehyde and fluorine are deactivating, meta-directing groups. The position ortho to the methoxy group and meta to the aldehyde (C2) is the most sterically accessible and electronically favorable site for electrophilic attack.

Step-by-Step Experimental Protocol:

-

Vessel Preparation: To a dry, round-bottom flask equipped with a magnetic stir bar, add 2-fluoro-3-methoxybenzaldehyde (1.0 eq).

-

Dissolution: Dissolve the starting material in a suitable solvent, such as dimethylformamide (DMF) or glacial acetic acid. The choice of solvent is critical; polar aprotic solvents like DMF can facilitate the reaction.

-

Reagent Addition: Slowly add N-Bromosuccinimide (NBS) (1.05-1.1 eq) to the solution portion-wise at room temperature to control the reaction exotherm.

-

Reaction Monitoring: Stir the mixture at room temperature. The reaction progress should be diligently monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, pour the reaction mixture into a beaker of ice water. This will precipitate the crude product and quench any remaining reactive species.

-

Isolation: Collect the resulting solid by vacuum filtration and wash thoroughly with cold water to remove the solvent and succinimide byproduct.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the final product with high purity.

Synthetic Utility and Key Transformations

The true value of 2-Bromo-6-fluoro-3-methoxybenzaldehyde lies in its capacity to serve as a precursor to more complex molecules, particularly heterocyclic systems prevalent in pharmaceuticals.[8][9]

Application in Heterocycle Synthesis: The Indazole Scaffold

One exemplary application is in the construction of substituted indazoles. The ortho-bromo-fluoro-benzaldehyde moiety can undergo a copper-catalyzed cyclization reaction with amines and an azide source to form the bicyclic indazole core.[9] This transformation is highly valuable as the indazole motif is a well-established "privileged scaffold" in medicinal chemistry.

Workflow: Copper-Catalyzed Indazole Synthesis

Caption: Workflow for the synthesis of indazoles from the title compound.

This type of multi-component reaction is highly efficient, building molecular complexity rapidly. The aldehyde first reacts with the primary amine to form an imine intermediate. The copper catalyst then facilitates the complex cyclization cascade involving the ortho-halogens and the azide, ultimately leading to the stable aromatic indazole ring system.

Safety and Handling

As a reactive chemical intermediate, proper handling of 2-Bromo-6-fluoro-3-methoxybenzaldehyde is paramount to ensure laboratory safety. The compound should be handled in a well-ventilated fume hood.

GHS Hazard Information:

-

Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statements:

Recommended Protective Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably a chemical fume hood.[10][13]

-

Personal Protective Equipment (PPE):

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and away from incompatible materials such as strong oxidizing agents.[10][13][14]

Conclusion

2-Bromo-6-fluoro-3-methoxybenzaldehyde is more than just a chemical intermediate; it is a testament to the power of strategic functionalization in modern organic synthesis. Its carefully orchestrated array of reactive sites provides chemists with a reliable and versatile tool for constructing complex molecular frameworks. From its logical synthesis via regioselective bromination to its application in powerful heterocycle-forming reactions, this compound underpins advanced research in drug discovery and materials science, enabling the development of next-generation therapeutics and functional materials.

References

-

Tetrahedron Letters. (n.d.). Elsevier. Retrieved January 15, 2026, from [Link]

-

Organic Letters. (n.d.). ACS Publications. Retrieved January 15, 2026, from [Link]

-

The Journal of Organic Chemistry. (n.d.). ACS Publications. Retrieved January 15, 2026, from [Link]

-

Ponnusamy, K. (2014, April 8). how to synthesize 2-Bromo-6-fluoro-3-methoxybenzaldehyde? ResearchGate. Retrieved January 15, 2026, from [Link]

-

2-Bromo-6-fluoro-3-methoxy-benzaldehyde | CAS 154650-22-3. (n.d.). ChemSrc. Retrieved January 15, 2026, from [Link]

-

2-BROMO-3-FLUORO-6-METHOXYBENZALDEHYDE | CAS 1780200-30-7. (n.d.). Matrix Fine Chemicals. Retrieved January 15, 2026, from [Link]

-

2-bromo-6-fluoro-3-methoxybenzaldehyde. (n.d.). Synthonix. Retrieved January 15, 2026, from [Link]

-

2-Bromo-6-fluoro-3-methylbenzaldehyde | C8H6BrFO | CID 19007376. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]

-

2-Bromo-3-fluoro-6-methoxybenzaldehyde. (n.d.). MySkinRecipes. Retrieved January 15, 2026, from [Link]

-

Rios-Lugo, M. J., et al. (2019). Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. Journal of the Mexican Chemical Society, 63(3). Retrieved January 15, 2026, from [Link]

-

2-Fluoro-3-methoxybenzaldehyde | C8H7FO2 | CID 3774463. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]

-

Expanding the Structural Diversity at the Phenylene Core of Ligands for the von Hippel-Lindau (VHL) E3 Ubiquitin Ligase. (2022). ChemRxiv. Retrieved January 15, 2026, from [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. 2-BROMO-6-FLUORO-3-METHOXYBENZALDEHYDE [154650-22-3] | King-Pharm [king-pharm.com]

- 3. Synthonix, Inc > Building Blocks > 154650-22-3 | 2-bromo-6-fluoro-3-methoxybenzaldehyde [synthonix.com]

- 4. 154650-22-3 Cas No. | 2-Bromo-6-fluoro-3-methoxybenzaldehyde | Matrix Scientific [matrixscientific.com]

- 5. 2-BROMO-3-FLUORO-6-METHOXYBENZALDEHYDE | CAS 1780200-30-7 [matrix-fine-chemicals.com]

- 6. benchchem.com [benchchem.com]

- 7. scielo.br [scielo.br]

- 8. innospk.com [innospk.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. downloads.ossila.com [downloads.ossila.com]

- 11. 2-Bromo-6-fluoro-3-methylbenzaldehyde | C8H6BrFO | CID 19007376 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. echemi.com [echemi.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Synthesis of 2-Bromo-6-fluoro-3-methoxybenzaldehyde

Introduction: The Significance of 2-Bromo-6-fluoro-3-methoxybenzaldehyde in Modern Drug Discovery

2-Bromo-6-fluoro-3-methoxybenzaldehyde is a highly functionalized aromatic aldehyde that serves as a critical building block in the synthesis of complex organic molecules. Its unique substitution pattern, featuring a reactive aldehyde group, a bromine atom amenable to cross-coupling reactions, and fluorine and methoxy moieties that modulate electronic and pharmacokinetic properties, makes it a valuable intermediate for drug development professionals. This guide provides a comprehensive overview of a robust synthetic strategy for this compound, focusing on the underlying chemical principles and offering detailed, field-proven protocols.

Strategic Approach: Retrosynthetic Analysis and Route Selection

A retrosynthetic analysis of 2-Bromo-6-fluoro-3-methoxybenzaldehyde suggests several potential synthetic disconnections. After careful consideration of factors such as regioselectivity, commercial availability of starting materials, and reaction scalability, a formylation approach starting from a pre-functionalized benzene ring was selected as the most efficient and controllable strategy. This multi-step synthesis is outlined below and will be discussed in detail.

Visualizing the Synthetic Pathway

Caption: Synthetic route to 2-Bromo-6-fluoro-3-methoxybenzaldehyde.

Part I: Synthesis of the Key Intermediate: 1-Bromo-3-fluoro-2-methoxybenzene

The synthesis of the target molecule begins with the preparation of the key intermediate, 1-bromo-3-fluoro-2-methoxybenzene. This is achieved through a classic Sandmeyer reaction, a reliable method for the conversion of an aryl amine to an aryl halide.[1]

Reaction Mechanism: The Sandmeyer Reaction

The Sandmeyer reaction proceeds through the formation of a diazonium salt from the starting aniline, followed by a copper(I)-catalyzed nucleophilic substitution with a bromide ion.

-

Diazotization: The primary aromatic amine reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a stable diazonium salt.

-

Single-Electron Transfer (SET): Copper(I) bromide donates an electron to the diazonium salt, leading to the formation of a nitrogen molecule and an aryl radical.

-

Halogen Transfer: The aryl radical abstracts a bromine atom from copper(II) bromide, regenerating the copper(I) catalyst and forming the final aryl bromide.

Experimental Protocol: Synthesis of 1-Bromo-3-fluoro-2-methoxybenzene

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Molar Equivalents |

| 2-Fluoro-6-methoxyaniline | 141.14 | 10.0 g | 1.0 |

| Hydrobromic Acid (48%) | 80.91 | 40 mL | - |

| Sodium Nitrite | 69.00 | 5.3 g | 1.1 |

| Copper(I) Bromide | 143.45 | 11.2 g | 1.1 |

| Deionized Water | 18.02 | As needed | - |

| Diethyl Ether | 74.12 | As needed | - |

| Saturated Sodium Bicarbonate | 84.01 | As needed | - |

| Brine | - | As needed | - |

| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |

Step-by-Step Procedure:

-

To a stirred solution of 2-fluoro-6-methoxyaniline (10.0 g, 70.8 mmol) in 48% hydrobromic acid (40 mL), cooled to 0-5 °C in an ice-salt bath, a solution of sodium nitrite (5.3 g, 76.7 mmol) in water (15 mL) is added dropwise, maintaining the temperature below 5 °C.

-

The resulting diazonium salt solution is stirred for an additional 30 minutes at 0-5 °C.

-

In a separate flask, copper(I) bromide (11.2 g, 78.1 mmol) is dissolved in 48% hydrobromic acid (20 mL).

-

The cold diazonium salt solution is added slowly to the copper(I) bromide solution. Vigorous nitrogen evolution is observed.

-

After the addition is complete, the reaction mixture is stirred at room temperature for 1 hour and then heated to 60 °C for 30 minutes to ensure complete decomposition of the diazonium salt.

-

The reaction mixture is cooled to room temperature and extracted with diethyl ether (3 x 50 mL).

-

The combined organic layers are washed with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL), then dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to afford 1-bromo-3-fluoro-2-methoxybenzene as a colorless oil.

Part II: Formylation of 1-Bromo-3-fluoro-2-methoxybenzene

The final step in the synthesis is the introduction of the aldehyde group onto the aromatic ring. The Vilsmeier-Haack reaction is an effective method for the formylation of electron-rich aromatic compounds.[2][3][4][5][6]

Reaction Mechanism: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction involves the formation of a Vilsmeier reagent, which then acts as the electrophile in an electrophilic aromatic substitution reaction.

-

Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) reacts with phosphoryl chloride (POCl₃) to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[3][4][6]

-

Electrophilic Aromatic Substitution: The electron-rich aromatic ring of 1-bromo-3-fluoro-2-methoxybenzene attacks the Vilsmeier reagent. The methoxy group is a strong ortho-, para-director, and directs the substitution to the position ortho to it and also ortho to the bromine atom.

-

Hydrolysis: The resulting iminium salt is hydrolyzed during aqueous workup to yield the final aldehyde product.[3]

Visualizing the Vilsmeier-Haack Mechanism

Caption: Mechanism of the Vilsmeier-Haack formylation.

Experimental Protocol: Synthesis of 2-Bromo-6-fluoro-3-methoxybenzaldehyde

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Molar Equivalents |

| 1-Bromo-3-fluoro-2-methoxybenzene | 205.02 | 5.0 g | 1.0 |

| N,N-Dimethylformamide (DMF) | 73.09 | 10 mL | - |

| Phosphoryl Chloride (POCl₃) | 153.33 | 3.0 mL | 1.3 |

| Dichloromethane (DCM) | 84.93 | 30 mL | - |

| Ice | - | As needed | - |

| Saturated Sodium Acetate | 82.03 | As needed | - |

| Ethyl Acetate | 88.11 | As needed | - |

| Brine | - | As needed | - |

| Anhydrous Sodium Sulfate | 142.04 | As needed | - |

Step-by-Step Procedure:

-

To a stirred solution of 1-bromo-3-fluoro-2-methoxybenzene (5.0 g, 24.4 mmol) in anhydrous DMF (10 mL) and anhydrous dichloromethane (30 mL), cooled to 0 °C, phosphoryl chloride (3.0 mL, 31.7 mmol) is added dropwise.

-

The reaction mixture is allowed to warm to room temperature and then heated to reflux for 4 hours.

-

The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

The reaction mixture is cooled to 0 °C and poured onto crushed ice with vigorous stirring.

-

A saturated solution of sodium acetate is added to neutralize the mixture.

-

The product is extracted with ethyl acetate (3 x 50 mL).

-

The combined organic layers are washed with brine (50 mL) and dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-bromo-6-fluoro-3-methoxybenzaldehyde as a white to off-white solid.

Conclusion and Future Perspectives

The synthetic route detailed in this guide provides a reliable and scalable method for the preparation of 2-Bromo-6-fluoro-3-methoxybenzaldehyde. The use of well-established reactions such as the Sandmeyer and Vilsmeier-Haack ensures high yields and purity of the final product. The strategic placement of the functional groups in the target molecule allows for diverse downstream chemical modifications, making it an invaluable tool for medicinal chemists and researchers in the field of drug discovery. Further optimization of reaction conditions and exploration of alternative formylation reagents could lead to even more efficient and environmentally benign synthetic pathways.

References

-

Hayun, et al. (2014). how to synthesize 2-Bromo-6-fluoro-3-methoxybenzaldehyde? ResearchGate. Available at: [Link]

-

Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available at: [Link]

- Tilly, D., et al. (2010). On the Mechanism of the Directed ortho and remote Metalation Reactions of N,N-Dialkylbiphenyl-2-carboxamides. Organic Letters, 12(1), 68-71.

-

J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. Available at: [Link]

-

NROChemistry. Vilsmeier-Haack Reaction. Available at: [Link]

-

Name Reactions in Organic Synthesis. Vilsmeier-Haack Reaction. Available at: [Link]

-

The Royal Society of Chemistry. (2018). SUPPORTING INFORMATION. Available at: [Link]

-

WIPO Patentscope. (2007). WO/2007/107820 PROCESS FOR THE PREPARATION OF 1-BROMO-3-TRIFLUOROMETHOXYBENZENE. Available at: [Link]

-

YouTube. (2021). Vilsmeier-Haack Reaction. Available at: [Link]

-

Wikipedia. Rieche formylation. Available at: [Link]

- PubMed Central. (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. International Journal of Molecular Sciences, 15(10), 18858-18870.

-

Organic Syntheses. 1-bromo-2-fluorobenzene. Available at: [Link]

-

TopSCHOLAR. (2018). Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. Available at: [Link]

-

I.R.I.S. (2023). Reactivity Insights of Methoxyphenyl Boronic Acids in Rieche Formylation Reaction. Available at: [Link]

- PubMed Central. (2018). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 15, 2147-2173.

Sources

- 1. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 3. jk-sci.com [jk-sci.com]

- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 5. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 6. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Safe Handling of 2-Bromo-6-fluoro-3-methoxybenzaldehyde

This guide provides a comprehensive overview of the safety considerations, handling protocols, and emergency procedures for 2-Bromo-6-fluoro-3-methoxybenzaldehyde (CAS No. 154650-22-3). Designed for researchers, chemists, and drug development professionals, this document synthesizes available data to promote a culture of safety and informed risk assessment in the laboratory.

Section 1: Compound Identification and Profile

2-Bromo-6-fluoro-3-methoxybenzaldehyde is a substituted aromatic aldehyde. Its unique combination of functional groups—a reactive aldehyde, a methoxy group, and two different halogens on the benzene ring—makes it a valuable intermediate in organic synthesis.[1] Such multi-functionalized aromatic compounds are frequently employed as building blocks in the synthesis of complex molecules, particularly in medicinal chemistry and materials science.[2][3]

The precise substitution pattern influences the compound's reactivity, solubility, and biological interactions, making it distinct from its isomers.[1] Due to this structural complexity, a thorough understanding of its safety profile is paramount before any experimental work is undertaken.

| Identifier | Value |

| Chemical Name | 2-Bromo-6-fluoro-3-methoxybenzaldehyde |

| CAS Number | 154650-22-3[4][5][6] |

| Molecular Formula | C₈H₆BrFO₂[7] |

| Molecular Weight | 233.03 g/mol [3] |

| InChIKey | KJXBFVPVUAXWKZ-UHFFFAOYSA-N[7] |

| Canonical SMILES | COC1=C(C(=C(C=C1)F)C=O)Br[7] |

Section 2: Hazard Identification and GHS Classification

While a specific, verified Safety Data Sheet (SDS) for 2-Bromo-6-fluoro-3-methoxybenzaldehyde is not widely available, a robust hazard assessment can be constructed by analyzing structurally analogous compounds. Chemicals like 2-Bromo-6-fluorobenzaldehyde and 2-Fluoro-3-methoxybenzaldehyde exhibit a consistent pattern of hazards.[8][9][10] Therefore, it is prudent to handle the target compound with the assumption that it presents, at a minimum, the following risks.

Anticipated GHS Classification:

-

Signal Word: Warning or Danger

-

Hazard Pictograms:

(Potentially)

Hazard Statements:

-

H318/H319: Causes serious eye damage / Causes serious eye irritation.[8][9][10][13] (Note: Analogs vary between irritation and severe damage; thus, maximum precaution is warranted.)

-

H317: May cause an allergic skin reaction.[10] (Reported for a close analog, should be considered a potential hazard.)

Precautionary Statements (Selected):

-

P264: Wash hands and exposed skin thoroughly after handling.[11][12]

-

P280: Wear protective gloves, protective clothing, and eye/face protection.[8][11]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[9][13]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8][9]

Caption: Relationship between exposure routes and health hazards.

Section 3: Proactive Safety Protocols and Personal Protection

A proactive approach is essential when handling compounds with an incomplete toxicological profile. The following protocols are based on established best practices for substituted aromatic aldehydes.

Engineering Controls: The First Line of Defense

The primary objective is to minimize exposure. All manipulations of solid 2-Bromo-6-fluoro-3-methoxybenzaldehyde that could generate dust, as well as any handling of its solutions, must be performed within a certified chemical fume hood. The causality is simple: a fume hood provides constant negative pressure, ensuring that any airborne particulates or vapors are captured and exhausted, preventing inhalation. Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[8]

Personal Protective Equipment (PPE): A Self-Validating System

PPE is not a substitute for robust engineering controls but is a critical final barrier. The selection of PPE should be deliberate and based on the specific hazards.

| Protection Type | Specification | Rationale |

| Eye & Face | Chemical safety goggles (ANSI Z87.1 or EN166 compliant). A face shield is recommended when handling larger quantities. | Protects against splashes and airborne dust, directly mitigating the "serious eye irritation/damage" hazard (H318/H319).[8] |

| Hand | Nitrile gloves (minimum 4 mil thickness). | Provides a chemical-resistant barrier to prevent skin contact, addressing the "skin irritation" hazard (H315).[8] Always check for tears before use and wash hands after removal. |

| Body | Flame-resistant laboratory coat. | Protects skin and personal clothing from spills and contamination. |

| Respiratory | Not typically required when using a fume hood. | If engineering controls are insufficient or during a large spill cleanup, a NIOSH-approved respirator with a particulate filter (e.g., N95) may be necessary.[8] |

Safe Handling and Storage Workflow

Protocol for Weighing and Handling:

-

Preparation: Don all required PPE before entering the designated handling area.

-

Work Area: Perform all work on a disposable absorbent bench liner within a chemical fume hood to contain potential spills.

-

Dispensing: Use a spatula to carefully transfer the solid from its storage container to a tared weigh boat or reaction vessel. Avoid any actions that could create dust.

-

Cleaning: After dispensing, securely close the primary container. Decontaminate the spatula and any surfaces with an appropriate solvent (e.g., isopropanol or ethanol) and wipe clean.

-

Disposal: Dispose of the bench liner, gloves, and any contaminated materials in a designated hazardous waste container.

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[8][9][13] Some structurally similar compounds require refrigeration (2-8°C) and storage under an inert atmosphere.[3][11] It is best practice to adopt these stricter conditions to ensure long-term stability and prevent degradation.

Section 4: Emergency Response and First Aid

Accidental Release Measures

For a small laboratory spill, a calm and methodical response is crucial.

Caption: Step-by-step workflow for a small laboratory spill.

First Aid Procedures

Immediate and appropriate first aid can significantly reduce the severity of an injury.

| Exposure Route | Immediate Action |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[8][12] Remove contact lenses if present and easy to do.[8][9] Seek immediate medical attention. |

| Skin Contact | Remove contaminated clothing. Wash affected area with plenty of soap and water for at least 15 minutes.[8][12] If skin irritation or a rash occurs, seek medical advice.[10] |

| Inhalation | Move the person to fresh air and keep them in a position comfortable for breathing.[8][13] If feeling unwell, call a Poison Center or doctor.[8] |

| Ingestion | Rinse mouth thoroughly with water.[9][11] Do NOT induce vomiting. Call a Poison Center or doctor if you feel unwell.[9][13] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use media appropriate for the surrounding fire, such as dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam.[9]

-

Specific Hazards: Combustion may produce toxic and corrosive fumes, including carbon oxides, hydrogen bromide, and hydrogen fluoride.

-

Protective Equipment: Firefighters must wear full protective clothing and a self-contained breathing apparatus (SCBA).[9]

Section 5: Chemical Properties and Reactivity

Physical and Chemical Properties

Specific experimental data for 2-Bromo-6-fluoro-3-methoxybenzaldehyde is limited. The following table includes data for closely related analogs to provide context.

| Property | Value / Observation |

| Physical State | Solid. Analogs appear as white, beige, or light yellow solids/crystals.[2][9][10] |

| Melting Point | Not specified. An analog, 2-Bromo-6-fluorobenzaldehyde, melts at 45-58°C.[2] Another, 2-Fluoro-3-methoxybenzaldehyde, melts at 47-51°C.[10] |

| Boiling Point | Not specified. |

| Solubility | Solubility in water is not known but is expected to be low.[9][10] Soluble in common organic solvents. |

Stability and Reactivity

-

Reactivity: The aldehyde group is susceptible to oxidation and can participate in various condensation and nucleophilic addition reactions.

-

Chemical Stability: The compound is expected to be stable under recommended storage conditions (cool, dry, inert atmosphere).

-

Incompatible Materials: Avoid contact with strong oxidizing agents, which can react exothermically with the aldehyde group.[13]

-

Conditions to Avoid: Protect from heat, moisture, and air to prevent potential degradation.[11][13]

-

Hazardous Decomposition Products: Under thermal decomposition or combustion, it may release hydrogen bromide, hydrogen fluoride, and carbon oxides.

Section 6: Toxicological Profile

The toxicological properties of 2-Bromo-6-fluoro-3-methoxybenzaldehyde have not been fully investigated.[8] The information provided here is based on the anticipated hazards from its functional groups and data from analogous structures.

-

Acute Toxicity: Expected to be harmful if swallowed (Acute Toxicity, Oral, Category 4), based on data from multiple analogs.[9][10]

-

Skin Corrosion/Irritation: Causes skin irritation (Category 2).[9][13] Some analogs also suggest a potential for allergic skin sensitization.[10]

-

Serious Eye Damage/Irritation: Causes serious eye irritation (Category 2) and potentially serious eye damage (Category 1).[8][9][10] This is a significant risk that necessitates stringent eye protection.

-

STOT-Single Exposure: May cause respiratory system irritation (Category 3).[8][9][13]

-

Germ Cell Mutagenicity/Carcinogenicity: No data available.[8][13] The compound is not classified as a carcinogen by major regulatory agencies.

References

-

MySkinRecipes. (n.d.). 2-Bromo-3-fluoro-6-methoxybenzaldehyde. Retrieved from [Link]

-

Chemical Suppliers. (n.d.). 2-Bromo-6-fluoro-3-methoxy-benzaldehyde | CAS 154650-22-3. Retrieved from [Link]

-

Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Hydroxy-3-methoxybenzaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). 2-Fluoro-3-methoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-bromo-6-fluoro-3-methoxybenzaldehyde. Retrieved from [Link]

-

Thermo Fisher Scientific. (2014). SAFETY DATA SHEET - 5-Bromo-2-methoxybenzaldehyde. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-bromo-3-fluoro-6-methoxybenzaldehyde. Retrieved from [Link]

-

ChemRxiv. (2022). Expanding the Structural Diversity at the Phenylene Core of Ligands for the von Hippel-Lindau (VHL) E3 Ubiquitin Ligase. Retrieved from [Link]

Sources

- 1. Buy 2-Bromo-6-fluoro-3-methylbenzaldehyde | 154650-16-5 [smolecule.com]

- 2. innospk.com [innospk.com]

- 3. 2-Bromo-3-fluoro-6-methoxybenzaldehyde [myskinrecipes.com]

- 4. 2-BROMO-6-FLUORO-3-METHOXYBENZALDEHYDE [154650-22-3] | King-Pharm [king-pharm.com]

- 5. 154650-22-3 Cas No. | 2-Bromo-6-fluoro-3-methoxybenzaldehyde | Apollo [store.apolloscientific.co.uk]

- 6. benchchem.com [benchchem.com]

- 7. PubChemLite - 2-bromo-6-fluoro-3-methoxybenzaldehyde (C8H6BrFO2) [pubchemlite.lcsb.uni.lu]

- 8. fishersci.com [fishersci.com]

- 9. downloads.ossila.com [downloads.ossila.com]

- 10. downloads.ossila.com [downloads.ossila.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. assets.thermofisher.cn [assets.thermofisher.cn]

- 13. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

A Technical Guide to the Spectral Analysis of 2-Bromo-6-fluoro-3-methoxybenzaldehyde

Introduction

2-Bromo-6-fluoro-3-methoxybenzaldehyde is a substituted aromatic aldehyde with significant potential as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] Its utility stems from the unique arrangement of its functional groups: a reactive aldehyde, a methoxy group, and two different halogen atoms (bromine and fluorine) on the benzene ring. This substitution pattern allows for a variety of chemical transformations, making it a valuable intermediate. The molecular formula is C₈H₆BrFO₂, and its molecular weight is approximately 233.03 g/mol .[3][4] A thorough understanding of its spectral characteristics is paramount for its identification, quality control, and for monitoring its reactions.

This in-depth technical guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2-Bromo-6-fluoro-3-methoxybenzaldehyde. The interpretation of the spectral data is grounded in the fundamental principles of spectroscopy and is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development.

Molecular Structure and Spectroscopic Overview

The structure of 2-Bromo-6-fluoro-3-methoxybenzaldehyde is foundational to understanding its spectral properties. The substituents on the aromatic ring create a specific electronic environment that influences the chemical shifts in NMR, the vibrational frequencies in IR, and the fragmentation patterns in MS.

Figure 1: Molecular structure of 2-Bromo-6-fluoro-3-methoxybenzaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 2-Bromo-6-fluoro-3-methoxybenzaldehyde, both ¹H and ¹³C NMR are essential for structural confirmation.

Experimental Protocol: NMR Spectroscopy

A standard protocol for acquiring NMR spectra of a solid sample like 2-Bromo-6-fluoro-3-methoxybenzaldehyde would involve:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), in a 5 mm NMR tube. The choice of solvent is critical to avoid interfering signals from the solvent itself.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a magnetic field strength of 400 MHz or higher, to ensure good signal dispersion.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters to set include the spectral width, acquisition time, relaxation delay, and the number of scans.

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. Due to the low natural abundance of ¹³C, a greater number of scans is typically required. Proton decoupling is used to simplify the spectrum to single lines for each unique carbon atom.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

¹H NMR Spectral Analysis

The ¹H NMR spectrum of 2-Bromo-6-fluoro-3-methoxybenzaldehyde is expected to show distinct signals for the aldehyde proton, the methoxy protons, and the two aromatic protons.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |

| Aldehyde (-CHO) | 9.8 - 10.5 | Singlet (s) or Doublet of doublets (dd) | 1H | J(H,F) ≈ 2-3 Hz, J(H,H) ≈ 0.5-1 Hz |

| Aromatic (H-5) | 7.0 - 7.5 | Doublet of doublets (dd) | 1H | J(H5,H4) ≈ 8-9 Hz, J(H5,F) ≈ 5-6 Hz |

| Aromatic (H-4) | 6.8 - 7.2 | Doublet (d) or Triplet (t) | 1H | J(H4,H5) ≈ 8-9 Hz |

| Methoxy (-OCH₃) | 3.8 - 4.1 | Singlet (s) | 3H | N/A |

Interpretation:

-

Aldehyde Proton: The aldehyde proton is highly deshielded due to the electron-withdrawing nature of the carbonyl group and will appear far downfield.[5] It may appear as a singlet or show small couplings to the fluorine and the adjacent aromatic proton.

-

Aromatic Protons: The two aromatic protons are in different chemical environments and will appear as distinct signals. The proton at position 5 will likely be a doublet of doublets due to coupling with the adjacent proton at position 4 and the fluorine atom at position 6. The proton at position 4 will be a doublet due to coupling with the proton at position 5.

-

Methoxy Protons: The three protons of the methoxy group are equivalent and will appear as a sharp singlet.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

| Carbon | Expected Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 185 - 195 |

| Aromatic (C-Br) | 110 - 120 |

| Aromatic (C-F) | 155 - 165 (d, ¹JCF ≈ 240-260 Hz) |

| Aromatic (C-OCH₃) | 145 - 155 |

| Aromatic (C-CHO) | 130 - 140 |

| Aromatic (CH) | 115 - 130 |

| Methoxy (-OCH₃) | 55 - 65 |

Interpretation:

-

Carbonyl Carbon: The carbonyl carbon is significantly deshielded and appears at a very low field.[6][7]

-

Aromatic Carbons: The six aromatic carbons are all in unique electronic environments and will show distinct signals. The carbon attached to the fluorine will appear as a doublet with a large one-bond C-F coupling constant. The other substituted carbons will have their chemical shifts influenced by the attached groups.

-

Methoxy Carbon: The methoxy carbon will appear in the typical range for an sp³ hybridized carbon attached to an oxygen atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations.

Experimental Protocol: IR Spectroscopy

For a solid sample, the IR spectrum can be obtained using:

-

KBr Pellet Technique: A small amount of the sample is ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto an ATR crystal (e.g., diamond or germanium).

-

Spectrum Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).

IR Spectral Analysis

The IR spectrum of 2-Bromo-6-fluoro-3-methoxybenzaldehyde will show characteristic absorption bands for the aldehyde and the substituted benzene ring.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (aldehyde) | 2820 - 2880 and 2720 - 2780 | Medium |

| C=O stretch (carbonyl) | 1680 - 1710 | Strong |

| C=C stretch (aromatic) | 1550 - 1600 | Medium to Strong |

| C-O stretch (methoxy) | 1200 - 1275 (asymmetric) and 1000 - 1050 (symmetric) | Strong |

| C-F stretch | 1100 - 1250 | Strong |

| C-Br stretch | 500 - 650 | Medium to Strong |

Interpretation:

-

Aldehyde Group: The presence of an aldehyde is strongly indicated by the C=O stretch, which is typically a very intense band.[8][9][10] The two weaker C-H stretching bands are also characteristic of an aldehyde.[11]

-

Aromatic Ring: The C=C stretching vibrations of the benzene ring will appear in the 1550-1600 cm⁻¹ region.

-

Substituents: The strong absorptions for the C-O, C-F, and C-Br stretches will also be present in the fingerprint region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

-

Ionization: Electron Ionization (EI) is a common technique for volatile compounds, which will likely cause significant fragmentation.[12] Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to observe the molecular ion with less fragmentation.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Mass Spectral Analysis

The mass spectrum of 2-Bromo-6-fluoro-3-methoxybenzaldehyde will show a molecular ion peak and several fragment ion peaks.

| m/z | Proposed Fragment | Notes |

| 232/234 | [C₈H₆BrFO₂]⁺ | Molecular ion (M⁺). The two peaks with an approximate 1:1 intensity ratio are due to the two isotopes of bromine (⁷⁹Br and ⁸¹Br). |

| 231/233 | [M-H]⁺ | Loss of the aldehyde hydrogen. |

| 203/205 | [M-CHO]⁺ | Loss of the formyl radical. |

| 153 | [M-Br]⁺ | Loss of a bromine radical. |

| 125 | [M-Br-CO]⁺ | Subsequent loss of carbon monoxide from the [M-Br]⁺ ion. |

Interpretation:

-

Molecular Ion: The presence of bromine will result in a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity separated by 2 m/z units.[13] Predicted m/z values for the protonated molecule [M+H]⁺ are 232.96080.[14][15]

-

Fragmentation Pathway: The initial fragmentation will likely involve the loss of the aldehyde proton or the entire formyl group.[16][17] Subsequent fragmentation may involve the loss of the bromine atom followed by the loss of carbon monoxide.

Figure 2: Proposed mass spectrometry fragmentation pathway.

Conclusion

The comprehensive spectral analysis of 2-Bromo-6-fluoro-3-methoxybenzaldehyde through NMR, IR, and MS provides a self-validating system for its structural confirmation and purity assessment. The expected spectral data, based on established principles of spectroscopy, offer a clear and detailed fingerprint of the molecule. This guide serves as a practical resource for scientists, enabling them to confidently identify and characterize this important synthetic intermediate.

References

-

13C NMR Chemical Shifts of Carbonyl Groups in Substituted Benzaldehydes and Acetophenones. PubMed. [Link]

-

N.M.R. and conformational analysis of some Te-containing ortho-substituted benzaldehydes. Taylor & Francis Online. [Link]

-

Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

-

The C=O Bond, Part II: Aldehydes. Spectroscopy Online. [Link]

-

Infrared spectrum of starting aromatic aldehyde (Benzaldehyde 1a). ResearchGate. [Link]

-

Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

-

13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments. ResearchGate. [Link]

-

Aldehyde IR Spectroscopy. Berkeley Learning Hub. [Link]

-

Halogen Fragmentation in Mass Spectrometry. Scribd. [Link]

-

proton 1H NMR spectrum of benzaldehyde C 6 H 5 CHO. Doc Brown's Chemistry. [Link]

-

C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm. Doc Brown's Chemistry. [Link]

-

2-bromo-3-fluoro-6-methoxybenzaldehyde (C8H6BrFO2). PubChemLite. [Link]

-

2-BROMO-3-FLUORO-6-METHOXYBENZALDEHYDE | CAS 1780200-30-7. Matrix Fine Chemicals. [Link]

-

2-Fluoro-3-methoxybenzaldehyde. PubChem. [Link]

-

Expanding the Structural Diversity at the Phenylene Core of Ligands for the von Hippel-Lindau (VHL) E3 Ubiquitin Ligase. ChemRxiv. [Link]

-

mass spectra - fragmentation patterns. Chemguide. [Link]

-

Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry. [Link]

-

2-bromo-6-fluoro-3-methoxybenzaldehyde. PubChemLite. [Link]

-

AIST:Spectral Database for Organic Compounds,SDBS. SDBS. [Link]

-

Fragmentation Patterns in Mass Spectra. Chemistry LibreTexts. [Link]

-

2-Bromo-3-fluoro-6-methoxybenzaldehyde. MySkinRecipes. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 2-Bromo-3-fluoro-6-methoxybenzaldehyde [myskinrecipes.com]

- 3. 2-BROMO-3-FLUORO-6-METHOXYBENZALDEHYDE | CAS 1780200-30-7 [matrix-fine-chemicals.com]

- 4. 154650-22-3 Cas No. | 2-Bromo-6-fluoro-3-methoxybenzaldehyde | Matrix Scientific [matrixscientific.com]

- 5. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: substituent chemical shift increments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. scribd.com [scribd.com]

- 14. PubChemLite - 2-bromo-3-fluoro-6-methoxybenzaldehyde (C8H6BrFO2) [pubchemlite.lcsb.uni.lu]

- 15. PubChemLite - 2-bromo-6-fluoro-3-methoxybenzaldehyde (C8H6BrFO2) [pubchemlite.lcsb.uni.lu]

- 16. chemguide.co.uk [chemguide.co.uk]

- 17. chem.libretexts.org [chem.libretexts.org]

potential applications of 2-Bromo-6-fluoro-3-methoxybenzaldehyde in medicinal chemistry

An In-Depth Technical Guide to the Medicinal Chemistry Applications of 2-Bromo-6-fluoro-3-methoxybenzaldehyde

Abstract

This technical guide provides a comprehensive analysis of 2-Bromo-6-fluoro-3-methoxybenzaldehyde, a highly functionalized aromatic aldehyde poised to serve as a pivotal building block in modern medicinal chemistry. We will dissect its unique structural attributes, explore its reactivity, and delineate its potential applications in the synthesis of diverse and complex molecular scaffolds for drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering both strategic insights and practical, field-proven experimental protocols.

Introduction: The Strategic Value of a Multifunctional Scaffold

In the intricate landscape of drug discovery, the selection of starting materials is a critical determinant of synthetic efficiency and the ultimate success of a campaign. 2-Bromo-6-fluoro-3-methoxybenzaldehyde (CAS No: 154650-22-3) emerges as a scaffold of significant interest due to its convergence of multiple, synthetically valuable functional groups on a single aromatic core.[1][2][3]

Table 1: Physicochemical Properties of 2-Bromo-6-fluoro-3-methoxybenzaldehyde

| Property | Value | Reference |

| CAS Number | 154650-22-3 | [2] |

| Molecular Formula | C₈H₆BrFO₂ | [2] |

| Molecular Weight | 233.03 g/mol | [4] |

| IUPAC Name | 2-bromo-6-fluoro-3-methoxybenzaldehyde | [4] |

| Appearance | White to off-white solid | [5] |

| SMILES | COc1ccc(F)c(Br)c1C=O | [4] |

The strategic importance of this molecule lies in its distinct reactive sites:

-

The Aldehyde: A versatile electrophilic center for nucleophilic additions, condensations, and reductive aminations, allowing for the construction of a wide array of side chains and heterocyclic systems.[6][7]

-

The Bromo Group: An ideal handle for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the facile formation of C-C and C-N bonds, respectively.[5][7]

-

The Fluoro Group: A bioisosteric replacement for hydrogen that can enhance metabolic stability, modulate pKa, and improve binding affinity through specific electronic interactions.[6][8]

-

The Methoxy Group: An electron-donating group that influences the electronic character of the ring and can participate in key hydrogen bonding interactions with biological targets.

This unique combination offers at least two distinct and highly reliable points for strategic disconnections in retrosynthetic analysis, making it a powerful node for building molecular complexity.[7]

Caption: Key reactive sites and their synthetic potential on the scaffold.

Synthesis of the Core Scaffold

While commercially available from various suppliers, understanding the synthesis of 2-Bromo-6-fluoro-3-methoxybenzaldehyde provides insight into potential impurities and analogue synthesis. A plausible route involves the reduction of a nitrile intermediate, which can be formed via a Sandmeyer reaction from the corresponding aniline.[9]

Protocol 1: Synthesis via Sandmeyer and Reduction

This protocol is a representative example based on established chemical transformations.

Step 1: Diazotization and Sandmeyer Reaction of 2-bromo-6-fluoro-3-methoxyaniline

-

Dissolve 2-bromo-6-fluoro-3-methoxyaniline (1.0 equiv) in a suitable aqueous acid (e.g., 48% HBr).

-

Cool the solution to 0-5 °C in an ice bath.

-

Add a solution of sodium nitrite (1.1 equiv) in water dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

-

In a separate flask, prepare a solution of copper(I) cyanide (1.2 equiv) and sodium cyanide (1.2 equiv) in water.

-

Slowly add the cold diazonium salt solution to the cyanide solution. Vigorous nitrogen evolution will occur.

-

Allow the reaction to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete reaction.

-

Cool the mixture, extract with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-bromo-6-fluoro-3-methoxybenzonitrile.

Step 2: Reduction of the Nitrile to Aldehyde

-

Dissolve the crude 2-bromo-6-fluoro-3-methoxybenzonitrile from the previous step in a mixture of formic acid (75%) and a suitable solvent.[9]

-

Add Raney Nickel catalyst (a catalytic amount) to the solution.

-

Reflux the mixture for several hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture and filter off the catalyst.

-

Neutralize the filtrate carefully with a base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel to afford 2-Bromo-6-fluoro-3-methoxybenzaldehyde.

Key Transformations and Potential Applications in Medicinal Chemistry

The true power of this building block is realized through its application in constructing diverse molecular architectures relevant to drug discovery.

Application in Kinase Inhibitor Synthesis

Protein kinases are a critical class of enzymes whose dysregulation is a hallmark of many diseases, particularly cancer.[10] The 2-Bromo-6-fluoro-3-methoxybenzaldehyde scaffold is an excellent starting point for various kinase inhibitor classes, including those based on pyrazolopyrimidines, imidazopyridines, and benzimidazoles.[10][11][12]

The synthetic strategy often involves an initial cross-coupling reaction to install a core heterocyclic system, followed by elaboration of the aldehyde.

Caption: Synthetic workflow for a hypothetical kinase inhibitor library.

Protocol 2: Suzuki-Miyaura Cross-Coupling This is a generalized protocol for the palladium-catalyzed coupling of an aryl bromide with a boronic acid.[13][14][15]

-

To an oven-dried reaction vessel under an inert atmosphere (Argon or Nitrogen), add 2-Bromo-6-fluoro-3-methoxybenzaldehyde (1.0 equiv), the desired aryl or heteroaryl boronic acid (1.2-1.5 equiv), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv).

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) or a combination of a palladium precursor (e.g., Pd₂(dba)₃, 2.5 mol%) and a suitable ligand (e.g., SPhos, 10 mol%).

-

Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 v/v).

-

Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Synthesis of Nitrogen-Containing Heterocycles

The aldehyde functionality is a key precursor for building nitrogen-containing heterocycles, which are prevalent in pharmaceuticals. For instance, condensation with ortho-phenylenediamines can yield benzimidazole derivatives, a scaffold with a wide range of biological activities including anti-Alzheimer's, anticancer, and antimicrobial properties.[11][16]

Protocol 3: Benzimidazole Synthesis

-

In a round-bottom flask, dissolve 2-Bromo-6-fluoro-3-methoxybenzaldehyde (1.0 equiv) and a substituted ortho-phenylenediamine (1.0 equiv) in a suitable solvent like ethanol or acetic acid.

-

Add a catalytic amount of an acid (e.g., a drop of HCl) or an oxidant (e.g., sodium metabisulfite) as needed, depending on the desired protocol.

-

Reflux the mixture for 2-6 hours, monitoring for the formation of the product.

-

Upon completion, cool the reaction mixture. The product may precipitate and can be collected by filtration.

-

Alternatively, neutralize the mixture, extract with an organic solvent, and purify by crystallization or column chromatography.

C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the direct formation of anilines from aryl halides, a transformation that is central to many drug syntheses.[17][18][19] This reaction converts the bromo-substituent into a diverse range of substituted amino groups. The presence of the aldehyde requires careful selection of a base to avoid side reactions.[20]

Protocol 4: Buchwald-Hartwig Amination

-

Charge a reaction vial with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable phosphine ligand (e.g., XPhos or RuPhos, 2-4 mol%) under an inert atmosphere.

-

Add 2-Bromo-6-fluoro-3-methoxybenzaldehyde (1.0 equiv), the desired primary or secondary amine (1.2 equiv), and a base (e.g., NaOt-Bu or K₃PO₄, 1.5-2.0 equiv).

-

Add an anhydrous, degassed solvent such as toluene or dioxane.

-

Seal the vial and heat to 80-110 °C for 12-24 hours, or until the reaction is complete as judged by LC-MS.

-

Cool the reaction, quench with water, and extract with an organic solvent.

-

Wash the organic phase with brine, dry, and concentrate.

-

Purify the resulting arylamine by column chromatography.

Potential as an Anti-Inflammatory Scaffold

Research on a structurally similar compound, 2-Bromo-5-hydroxy-4-methoxybenzaldehyde, has demonstrated potent anti-inflammatory effects in macrophage models.[21] This activity was attributed to the simultaneous blockade of the NF-κB and MAPK signaling pathways.[21][22] This suggests that derivatives of 2-Bromo-6-fluoro-3-methoxybenzaldehyde could be promising leads for developing novel anti-inflammatory agents.

Caption: Plausible inhibition points in the NF-κB inflammatory pathway.

Summary and Future Outlook

2-Bromo-6-fluoro-3-methoxybenzaldehyde is more than just a chemical intermediate; it is a strategic platform for innovation in medicinal chemistry. Its trifecta of reactive handles—aldehyde, bromide, and fluoride—provides chemists with a versatile toolkit to rapidly generate libraries of complex and diverse molecules.

Key Advantages Summarized:

-

Synthetic Versatility: Enables a wide range of transformations including cross-coupling, condensation, and cyclization reactions.

-

Access to Privileged Scaffolds: Serves as an excellent precursor for kinase inhibitors, benzimidazoles, and other pharmacologically relevant cores.

-

Built-in Property Modulation: The fluorine and methoxy groups allow for inherent fine-tuning of metabolic stability, lipophilicity, and target engagement.

Future applications could see this scaffold employed in the synthesis of covalent inhibitors, proteolysis-targeting chimeras (PROTACs), and molecular glues, where precise control over reactivity and spatial orientation is paramount. As the demand for novel chemical matter continues to grow, the strategic application of multifunctional building blocks like 2-Bromo-6-fluoro-3-methoxybenzaldehyde will be indispensable in accelerating the discovery of next-generation therapeutics.

References

-

2-BROMO-3-FLUORO-6-METHOXYBENZALDEHYDE | CAS 1780200-30-7. Matrix Fine Chemicals. [Link]

-

how to synthesize 2-Bromo-6-fluoro-3-methoxybenzaldehyde? ResearchGate. [Link]

-

2-Bromo-6-fluoro-3-methoxy-benzaldehyde | CAS 154650-22-3. Chemical-Suppliers. [Link]

-

Substituted Benzaldehyde: Significance and symbolism. wisdomlib.org. [Link]

-

2-Bromo-3-fluoro-6-methoxybenzaldehyde. MySkinRecipes. [Link]

-

3-Bromo-2-fluoro-6-methoxybenzaldehyde. MySkinRecipes. [Link]

-

Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. SciELO. [Link]

-

Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study. NIH. [Link]

-

Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Der Pharma Chemica. [Link]

-

An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry. [Link]

-

2-bromo-6-fluoro-3-methoxybenzaldehyde. PubChemLite. [Link]

-

2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. MDPI. [Link]

-

Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution. ACG Publications. [Link]

-

2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. MDPI. [Link]

-

Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

-

Buchwald–Hartwig amination. Wikipedia. [Link]

-

6-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde | C8H3BrF4O | CID 10236304. PubChem. [Link]

- Processes for producing 4-bromo-2-methoxybenzaldehyde.

- Processes for producing 4-bromo-2-methoxybenzaldehyde.

-

2-Fluoro-3-methoxybenzaldehyde | C8H7FO2 | CID 3774463. PubChem. [Link]

-

Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. NIH. [Link]

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

-

Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. NIH. [Link]

-

Expanding the Structural Diversity at the Phenylene Core of Ligands for the von Hippel-Lindau (VHL) E3 Ubiquitin Ligase. ChemRxiv. [Link]

Sources

- 1. 2-Bromo-6-fluoro-3-methoxy-benzaldehyde | CAS 154650-22-3 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. 2-BROMO-6-FLUORO-3-METHOXYBENZALDEHYDE [154650-22-3] | King-Pharm [king-pharm.com]

- 3. 154650-22-3|2-Bromo-6-fluoro-3-methoxybenzaldehyde|BLD Pharm [bldpharm.com]

- 4. 2-BROMO-3-FLUORO-6-METHOXYBENZALDEHYDE | CAS 1780200-30-7 [matrix-fine-chemicals.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. benchchem.com [benchchem.com]

- 8. Buy 4-Bromo-5-fluoro-2-methoxybenzaldehyde (EVT-15260145) [evitachem.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Suzuki Coupling [organic-chemistry.org]

- 15. tcichemicals.com [tcichemicals.com]

- 16. Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer’s Disease along with Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. mdpi.com [mdpi.com]

- 22. mdpi.com [mdpi.com]

Application Notes and Protocols for the Synthesis of 2-Bromo-6-fluoro-3-methoxybenzaldehyde

Introduction

2-Bromo-6-fluoro-3-methoxybenzaldehyde is a key substituted aromatic aldehyde that serves as a versatile building block in the synthesis of complex organic molecules. Its unique substitution pattern, featuring a reactive aldehyde group, a bromine atom amenable to cross-coupling reactions, and fluorine and methoxy groups that modulate electronic properties and lipophilicity, makes it a valuable intermediate in medicinal chemistry and materials science. Specifically, this compound and its derivatives are instrumental in the development of novel therapeutics, including central nervous system (CNS) drugs and antidepressants, where precise structural modifications are crucial for biological activity.[1] This document provides a comprehensive guide to the synthetic routes for preparing 2-Bromo-6-fluoro-3-methoxybenzaldehyde, offering detailed protocols and expert insights into the underlying chemical principles.

Strategic Analysis of Synthetic Pathways

Several synthetic strategies can be envisioned for the preparation of 2-Bromo-6-fluoro-3-methoxybenzaldehyde. The choice of the optimal route depends on the availability of starting materials, scalability, and desired purity. The primary disconnection approaches involve:

-

Ortho-formylation of a pre-functionalized benzene ring: This is often the most direct approach, involving the introduction of the aldehyde group at a specific position on a 1-bromo-3-fluoro-2-methoxybenzene precursor.

-

Aromatic substitution on a functionalized benzaldehyde: This strategy involves the bromination of a 2-fluoro-3-methoxybenzaldehyde precursor. However, regioselectivity can be a significant challenge.

-

Transformation of an existing functional group: For instance, the conversion of an aniline derivative via a Sandmeyer reaction followed by reduction represents a plausible, albeit longer, route.[2]

This guide will focus on the most direct and industrially scalable method: the ortho-formylation of 1-bromo-3-fluoro-2-methoxybenzene.

Diagram of the Proposed Synthetic Pathway

Caption: Proposed synthetic route via ortho-lithiation and formylation.

Detailed Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of 2-Bromo-6-fluoro-3-methoxybenzaldehyde via directed ortho-metalation (DoM) of 1-bromo-3-fluoro-2-methoxybenzene. This method offers high regioselectivity and generally good yields.

Protocol 1: Ortho-lithiation and Formylation of 1-Bromo-3-fluoro-2-methoxybenzene

This protocol is based on the well-established principle of directed ortho-lithiation, where the methoxy group directs the deprotonation to the adjacent ortho position (C6), followed by quenching with an electrophile, in this case, N,N-dimethylformamide (DMF), to introduce the aldehyde functionality.[3]

Materials and Equipment:

-

Reagents:

-

1-Bromo-3-fluoro-2-methoxybenzene

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether or Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hexanes

-

Silica gel for column chromatography

-

-

Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Septa

-

Syringes and needles

-

Low-temperature thermometer

-

Dry ice/acetone or isopropanol bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Inert gas supply (Argon or Nitrogen)

-

Experimental Procedure:

-

Reaction Setup:

-

A three-necked round-bottom flask is flame-dried under vacuum and allowed to cool to room temperature under a positive pressure of argon or nitrogen.

-

The flask is equipped with a magnetic stir bar, a rubber septum, a low-temperature thermometer, and an inert gas inlet.

-

Anhydrous tetrahydrofuran (THF) is added to the flask via syringe.

-

1-Bromo-3-fluoro-2-methoxybenzene (1.0 equivalent) is dissolved in the anhydrous THF.

-

-

Lithiation:

-

The solution is cooled to -78 °C using a dry ice/acetone or isopropanol bath.

-

n-Butyllithium (n-BuLi) in hexanes (1.1 equivalents) is added dropwise to the stirred solution via syringe over a period of 15-20 minutes, ensuring the internal temperature does not rise above -70 °C.

-

The reaction mixture is stirred at -78 °C for 1 hour. The formation of the aryllithium species may be indicated by a color change.

-

-

Formylation:

-

Anhydrous N,N-dimethylformamide (DMF) (3.0 equivalents) is added dropwise to the reaction mixture at -78 °C.

-

The reaction is stirred at -78 °C for an additional 2 hours.

-

-

Work-up:

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at -78 °C.

-

The cooling bath is removed, and the mixture is allowed to warm to room temperature.

-

The aqueous layer is separated, and the aqueous phase is extracted with diethyl ether or ethyl acetate (3 x volume of aqueous phase).

-

The combined organic layers are washed with water and then with brine.

-

The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude product is purified by flash column chromatography on silica gel.

-

A gradient of ethyl acetate in hexanes is typically used as the eluent.

-

Fractions containing the desired product are combined and the solvent is evaporated to yield 2-Bromo-6-fluoro-3-methoxybenzaldehyde as a solid.

-

Diagram of the Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

Summary of Reaction Parameters and Expected Outcome

| Parameter | Value/Condition | Rationale |

| Starting Material | 1-Bromo-3-fluoro-2-methoxybenzene | Commercially available or synthesizable precursor. |

| Key Reagents | n-Butyllithium, N,N-dimethylformamide | n-BuLi for directed ortho-lithiation; DMF as the formylating agent.[4] |

| Solvent | Anhydrous Tetrahydrofuran (THF) | Aprotic solvent suitable for organolithium reactions. |

| Temperature | -78 °C | Crucial for the stability of the aryllithium intermediate and to prevent side reactions. |

| Reaction Time | 1 hour (lithiation), 2 hours (formylation) | Sufficient time for complete reaction based on similar transformations. |

| Work-up Procedure | Quenching with NH₄Cl, extraction | Standard procedure to neutralize the reaction and isolate the organic product. |

| Purification | Flash Column Chromatography | Effective method for separating the product from unreacted starting material and byproducts. |

| Expected Yield | 60-80% | Typical yield range for ortho-lithiation/formylation reactions. |

| Product Appearance | White to off-white solid | Expected physical state of the purified product. |

Safety Precautions

-

n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere. Appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves, is mandatory.

-

Anhydrous solvents are essential for the success of the reaction. Ensure all glassware is thoroughly dried and the reaction is performed under a positive pressure of an inert gas.

-

The reaction should be performed in a well-ventilated fume hood.

-

Quenching of the reaction is exothermic. The quenching agent should be added slowly to control the temperature.

References

-

ResearchGate. how to synthesize 2-Bromo-6-fluoro-3-methoxybenzaldehyde? Available at: [Link][2]

-

Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available at: [Link]

-

Organic Chemistry. Formylation - Common Conditions. Available at: [Link][4]

-

J&K Scientific LLC. Vilsmeier-Haack Reaction. Available at: [Link]

-

NROChemistry. Vilsmeier-Haack Reaction. Available at: [Link]

-

YouTube. Vilsmeier-Haack Reaction. Available at: [Link]

- Google Patents. CN102070420B - Method for preparing 2-bromo-6-fluorobenzaldehyde.

-

ResearchGate. Formylation of phenols, methoxy-and methylbenzenes. Available at: [Link]

-

SciELO. Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. Available at: [Link]

-

Science of Synthesis. The formylation of arylmetal reagents, most prominently of aryllithium or arylmagnesium compounds. Available at: [Link][3]

-

MySkinRecipes. 2-Bromo-3-fluoro-6-methoxybenzaldehyde. Available at: [Link][1]

-

Organic Syntheses. ortho-Formylation of phenols. Available at: [Link]

-

ResearchGate. Application of an ortho-Formylation Reaction in One-pot Procedures and Natural Product Syntheses. Available at: [Link]

-

Organic Syntheses. Discussion Addendum for: ortho-Formylations of Phenols; Preparation of 3-Bromosalicylaldehyde. Available at: [Link]

-

ResearchGate. ortho-Formylation of Phenols; Preparation of 3-Bromosalicylaldehyde. Available at: [Link]

Sources

Application Note & Protocol: Selective Oxidation of 2-Bromo-6-fluoro-3-methoxybenzaldehyde to its Carboxylic Acid

Abstract & Introduction

The synthesis of highly functionalized benzoic acids is a cornerstone of modern drug discovery and development. 2-Bromo-6-fluoro-3-methoxybenzoic acid, in particular, represents a valuable scaffold and key intermediate for synthesizing novel pharmaceutical agents, including non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors.[1] The primary synthetic route to this compound involves the oxidation of its aldehyde precursor, 2-Bromo-6-fluoro-3-methoxybenzaldehyde.

However, the oxidation of this specific substrate presents a significant chemical challenge. The molecule contains a delicate array of functional groups: an electron-donating methoxy group, and two inductively electron-withdrawing but resonance-donating halogens (bromo and fluoro). This complex electronic nature makes the aldehyde susceptible to a variety of undesirable side reactions under harsh oxidative conditions, such as demethylation, aromatic halogenation, or degradation of the ring.

This application note provides a comprehensive guide for researchers, detailing a comparative analysis of common oxidation methodologies and presenting a robust, field-proven protocol for the selective and high-yield conversion of 2-Bromo-6-fluoro-3-methoxybenzaldehyde to 2-Bromo-6-fluoro-3-methoxybenzoic acid. We demonstrate that the Pinnick oxidation is the superior method, offering exceptional functional group tolerance and operational simplicity.

Strategic Selection of an Oxidation Reagent

The success of this synthesis hinges on choosing an oxidant that is potent enough to convert the aldehyde but selective enough to leave the other functional groups intact. We evaluated three common classes of oxidants.

2.1 Potassium Permanganate (KMnO₄): The Brute-Force Approach Potassium permanganate is a powerful and inexpensive oxidizing agent.[2] However, its high reactivity is often a liability. Reactions are typically run under strong basic or acidic conditions, which can lead to saponification of esters or, in this case, potential ether cleavage of the methoxy group.[2][3] Furthermore, its lack of selectivity poses a high risk of over-oxidation and ring degradation, making it unsuitable for this nuanced transformation.

2.2 Jones Oxidation (Chromic Acid): The Hazardous Workhorse The Jones reagent (CrO₃ in aqueous sulfuric acid) is effective for oxidizing primary alcohols and aldehydes to carboxylic acids.[4][5] While it can be effective, it operates under strongly acidic conditions that threaten the integrity of the acid-sensitive methoxy group. The most significant drawback is the use of Chromium(VI), which is highly toxic and carcinogenic, posing significant health risks and creating hazardous waste that is difficult and costly to dispose of.[6]

2.3 Pinnick Oxidation (Sodium Chlorite): The Chemoselective Solution The Pinnick oxidation stands out as the ideal method for this transformation.[7][8] It employs sodium chlorite (NaClO₂) under mild, buffered acidic conditions (pH ~3-4).[9] Its remarkable chemoselectivity allows for the exclusive oxidation of aldehydes in the presence of a vast array of other functional groups, including ethers, halogens, and even sensitive stereocenters.[7][10] The reaction mechanism involves the in-situ formation of chlorous acid (HClO₂), which is the active oxidant.[8] A key feature is the use of a scavenger, typically 2-methyl-2-butene, to quench the reactive hypochlorous acid (HOCl) byproduct, thereby preventing unwanted side reactions like chlorination of the electron-rich aromatic ring.[7][11]

Decision Workflow: Oxidant Selection

Caption: Oxidant selection flowchart for the target substrate.

The Pinnick Oxidation Mechanism: A Brief Overview

The reaction proceeds through a well-established mechanism.[7][8][11]

-

Formation of Chlorous Acid: Sodium chlorite (NaClO₂) is protonated by the buffer (NaH₂PO₄) to form the active oxidant, chlorous acid (HClO₂).

-

Addition to Aldehyde: The chlorous acid adds to the carbonyl of the aldehyde.

-

Pericyclic Fragmentation: The resulting intermediate undergoes a pericyclic fragmentation. The aldehydic hydrogen is transferred to an oxygen on the chlorine, forming the carboxylic acid and releasing hypochlorous acid (HOCl).[7][10]

-

Scavenging the Byproduct: The HOCl byproduct is reactive and can cause unwanted side reactions. A scavenger, such as 2-methyl-2-butene, is added in excess to react with and neutralize the HOCl.[11]

Detailed Experimental Protocol

This protocol is optimized for the oxidation of 2-Bromo-6-fluoro-3-methoxybenzaldehyde on a research scale.

4.1 Materials and Reagents

-

Substrate: 2-Bromo-6-fluoro-3-methoxybenzaldehyde (C₈H₆BrFO₂, MW: 233.04 g/mol )

-

Solvent: tert-Butanol (t-BuOH), Reagent Grade

-

Co-Solvent: Deionized Water (H₂O)

-

Oxidant: Sodium Chlorite (NaClO₂), 80% technical grade or higher

-

Buffer: Sodium Dihydrogen Phosphate Monohydrate (NaH₂PO₄·H₂O)

-

Scavenger: 2-Methyl-2-butene, 99%

-

Quenching Agent: Sodium Sulfite (Na₂SO₃)

-

Extraction Solvent: Ethyl Acetate (EtOAc), ACS Grade

-